2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
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Overview
Description
The compound “2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups including a chromen-7-yl ring, a methoxyphenoxy group, and an acetonitrile group .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature .Scientific Research Applications
Synthesis of New Condensed Coumarin Derivatives : This study explores the synthesis of new coumarin derivatives, which are important for their various pharmacological activities. The novel compounds synthesized demonstrate the potential of using 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile in creating new chemical entities with possible therapeutic applications (Dekić et al., 2007).
Molybdenum(VI) Complexes for Catalytic Applications : This research discusses the formation of molybdenum(VI) complexes with thiazole-hydrazone ligand, where the compound plays a role in the reaction process. The complexes formed are used as catalysts for olefin oxidation, demonstrating the compound's utility in catalytic processes (Ghorbanloo et al., 2016).
Palladium-Catalyzed Cyclization Reaction : This study highlights the use of the compound in a palladium-catalyzed cyclization reaction, leading to the synthesis of cyclic ketones. This demonstrates its potential in facilitating complex organic reactions, which are crucial in various synthetic processes (Tsuji et al., 1980).
Antitumor Benzothiazoles Synthesis : This research involves the oxidation of 2-methoxyphenols, indicating the compound's role in synthesizing antitumor agents. Such studies are significant for developing new cancer treatments (Wells et al., 2000).
Synthesis of Isoxazolines : The compound is used in the synthesis of isoxazolines, which are important building blocks in organic synthesis. The study discusses its role in regioselective cycloaddition to olefins, showcasing its versatility in chemical syntheses (Tsuge et al., 1987).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-12-19(25-15-5-3-4-13(10-15)22-2)18(21)16-7-6-14(23-9-8-20)11-17(16)24-12/h3-7,10-11H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTYBZKIEAVPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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